

EED226: A Technical Guide to its Application in Polycomb Repressive Complex 2 Research

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Compound of Interest		
Compound Name:	Eed226	
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This in-depth technical guide provides a comprehensive overview of **EED226**, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to facilitate the use of **EED226** as a critical tool for studying PRC2 biology and its role in disease.

Introduction to PRC2 and the Role of EED

Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression of specific genes, thereby playing a crucial role in cellular differentiation, development, and stem cell pluripotency.[1][2] The core of the PRC2 complex consists of three subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit that methylates histone H3 on lysine 27 (H3K27); Suppressor of zeste 12 (SUZ12); and Embryonic Ectoderm Development (EED).[2]

The EED subunit is a critical non-catalytic component that recognizes and binds to the trimethylated H3K27 (H3K27me3) mark.[3][4] This binding event allosterically activates the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the H3K27me3 repressive mark across chromatin domains.[3][4] Dysregulation of PRC2 activity, often through overexpression or mutation of its components, is implicated in various cancers, making it a prime target for therapeutic intervention.[3]



EED226: An Allosteric Inhibitor of PRC2

EED226 is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[5][6][7] Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), **EED226** directly binds to the H3K27me3-binding pocket of the EED subunit.[2][5] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[2][5] A key advantage of this mechanism is its ability to inhibit PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[2][5]

Quantitative Data for EED226

The following tables summarize the key quantitative data for **EED226**, providing a reference for its potency, binding affinity, and cellular activity.

Table 1: Biochemical Activity of **EED226**

Parameter	Value	Substrate	Conditions	Reference(s)
IC50	23.4 nM	H3K27me0 peptide	In vitro enzymatic assay with 1.0 µM H3K27me3	[5]
IC50	53.5 nM	Mononucleosom e	In vitro enzymatic assay with 1.0 µM H3K27me3	[5][7]

Table 2: Binding Affinity of **EED226**



Parameter	Value	Target	Method	Reference(s)
Kd	82 nM	EED	Isothermal Titration Calorimetry (ITC)	[5]
Kd	114 nM	PRC2 complex	Isothermal Titration Calorimetry (ITC)	[5]

Table 3: Cellular Activity of **EED226**

Cell Line	Assay Type	IC50 / GI50	Incubation Time	Reference(s)
KARPAS-422 (EZH2 Y641N mutant)	Antiproliferative assay	0.08 μM (GI50)	14 days	[7]
G401 (SMARCB1- deficient)	Cell growth inhibition	85 μM (IC50)	Not Specified	[7]

Table 4: Pharmacokinetic Properties of **EED226**

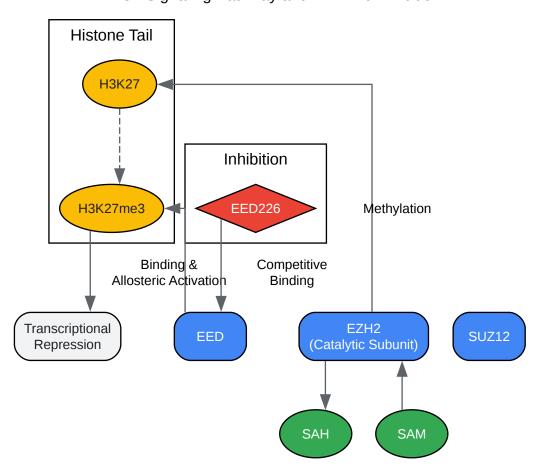
Parameter	Value	Species	Reference(s)
Oral Bioavailability	~100%	Mouse	[5][7]
Terminal Half-life (t1/2)	2.2 hours	Mouse	[5][7]
Volume of Distribution (Vd)	0.8 L/kg	Mouse	[5][7]

Signaling Pathways and Experimental Workflows



PRC2 Signaling Pathway and EED226 Mechanism of Action

The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism by which **EED226** inhibits its function.



PRC2 Signaling Pathway and EED226 Inhibition

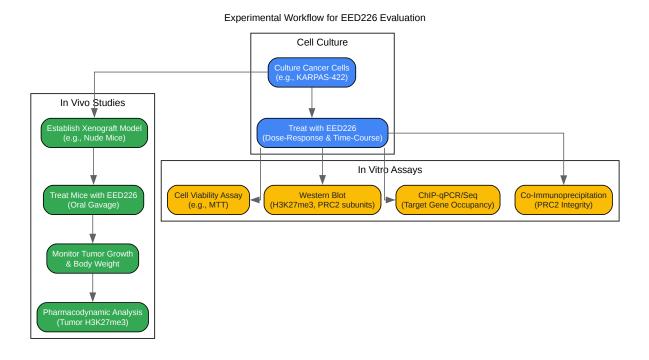
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Caption: PRC2 complex methylates H3K27, which is recognized by EED, allosterically activating PRC2. **EED226** competitively binds to EED, inhibiting this feedback loop and subsequent gene silencing.

Experimental Workflow for Evaluating EED226

This diagram outlines a typical experimental workflow for characterizing the effects of **EED226** in a cancer cell line model.





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